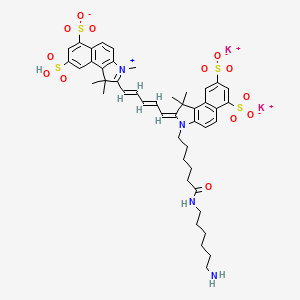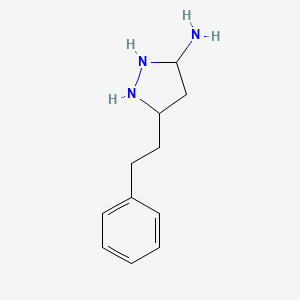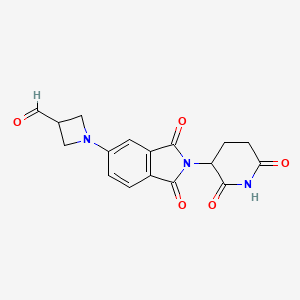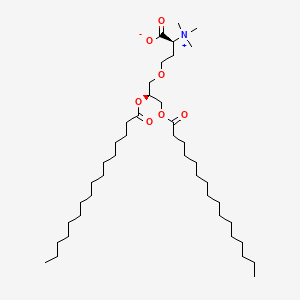![molecular formula C24H31F3O5 B12365116 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Trifluoromethylphenyl trinor Prostaglandin F2 is a synthetic analog of Prostaglandin F2alpha. This compound is characterized by the presence of a trifluoromethyl group at the 17th position and a phenyl group, which distinguishes it from its natural counterpart. It is known for its potent luteolytic activity and its ability to cause smooth muscle contraction by acting through the FP receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2 involves several steps, starting from the basic prostaglandin structureThe reaction conditions typically require controlled temperatures and the use of catalysts to ensure the desired modifications are achieved efficiently .
Industrial Production Methods: In industrial settings, the production of 17-trifluoromethylphenyl trinor Prostaglandin F2 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. Solvent extraction and purification techniques, such as chromatography, are employed to isolate the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, allowing for further functionalization of the molecule
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
17-Trifluoromethylphenyl trinor Prostaglandin F2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of trifluoromethyl and phenyl substitutions on prostaglandin activity.
Biology: Investigated for its role in modulating smooth muscle contraction and its potential effects on reproductive biology.
Medicine: Explored for its potential use in treating conditions like glaucoma and for its luteolytic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The compound exerts its effects primarily through the FP receptor, a type of prostaglandin receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to smooth muscle contraction and luteolysis. The molecular targets include various signaling pathways that regulate muscle contraction and reproductive processes .
Vergleich Mit ähnlichen Verbindungen
Travoprost: Shares the trifluoromethyl group but differs in other structural aspects.
Latanoprost: Contains a similar phenyl group but lacks the trifluoromethyl substitution.
Fluprostenol: Another prostaglandin analog with different functional groups
Uniqueness: 17-Trifluoromethylphenyl trinor Prostaglandin F2 is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H31F3O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
CMLNDCUXASGBMQ-NQUQXYBYSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)


![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)

![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)







